3-Amino-4-methoxyphenol
Overview
Description
3-Amino-4-methoxyphenol is an organic compound with the molecular formula C7H9NO2 . It has an average mass of 139.152 Da and a mono-isotopic mass of 139.063324 Da .
Synthesis Analysis
The synthesis of m-aryloxy phenols, such as this compound, has seen recent advances. Innovative synthetic methods have allowed for the preparation of complex m-aryloxy phenols with functional groups like esters, nitriles, and halogens .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a methoxy group in the para position and an amino group in the meta position .Chemical Reactions Analysis
Methoxyphenols, including this compound, are known to react with strong oxidizing agents . They also have potential biological activities, including anti-tumor and anti-inflammatory effects .Scientific Research Applications
Metabolic Pathways and Disease Biomarkers
Amino Acid Metabolism and Disease Diagnosis
Research has shown that certain amino acids and their derivatives play crucial roles in disease mechanisms and could serve as potential biomarkers for diagnosis and treatment efficacy evaluation. For example, studies on rheumatoid arthritis patients have identified altered levels of specific amino acids in serum, pointing towards inflammation injury, amino acid metabolism disturbances, oxidative stress, and altered phospholipid metabolism (Li et al., 2018). Such insights suggest that compounds like 3-Amino-4-methoxyphenol, involved in amino acid pathways, could have implications in understanding and monitoring disease progression and response to therapy.
Environmental Contaminants and Human Exposure
Endocrine Disrupting Chemicals (EDCs) in Food and Environment
Studies have documented the presence of nonylphenols (NPs), a class of EDCs, in various foods and their impact on human health due to their estrogenic activities. Guenther et al. (2002) reported that NPs are ubiquitous in food, with potential long-term dietary exposure consequences (Guenther et al., 2002). Although this compound is not directly mentioned, the study of such compounds in environmental science highlights the importance of understanding the effects of chemical exposure on human health and the environment.
Mechanism of Action
Target of Action
3-Amino-4-methoxyphenol, a derivative of phenol, primarily targets human airway cells . The compound interacts with these cells and influences the production of various cytokines .
Mode of Action
The compound demonstrates anti-inflammatory activity in human airway cells . It inhibits the expression of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . It inhibits the binding of the rna-binding protein hur to mrna, indicating that it may act post-transcriptionally .
Biochemical Pathways
Methoxyphenolic compounds, which include this compound, are known to be involved in the catabolism of bacteria and archaea . They are also involved in the transformation of methoxylated aromatic compounds (MAC) by anaerobic microorganisms .
Pharmacokinetics
A related compound, 2-amino-4-methoxyphenol, has been shown to have high gi absorption and is bbb permeant . Its skin permeation is low, and it has a lipophilicity Log Po/w (iLOGP) of 1.18 .
Result of Action
The primary result of the action of this compound is its anti-inflammatory effects on human airway cells . It inhibits the production of various cytokines and other inflammatory mediators, potentially reducing inflammation in conditions such as asthma and other respiratory diseases .
Safety and Hazards
Future Directions
Phenol derivatives, including 3-Amino-4-methoxyphenol, have been widely researched due to their high potential for synthesizing bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants, and are commonly used in the production of plastics, adhesives, and coatings . Future research may focus on developing more innovative synthetic methods and exploring their potential biological activities .
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, such as 3-Amino-4-methoxyphenol, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Methoxyphenolic compounds have been shown to have anti-inflammatory effects on human airway cells . It is possible that this compound could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature . Future studies could explore this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
3-amino-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHXMOKYXTEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605714 | |
Record name | 3-Amino-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29644-12-0 | |
Record name | 3-Amino-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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